molecular formula C14H15NO3 B2828789 N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 197304-69-1

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2828789
CAS No.: 197304-69-1
M. Wt: 245.278
InChI Key: PUPFNALKTMOXJZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative characterized by a 2,5-dimethylfuran-3-carboxamide core linked to a 4-methoxyphenyl group. The dimethylfuran moiety introduces steric and electronic effects distinct from other aromatic systems (e.g., benzene, naphthalene, or thiazole).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-8-13(10(2)18-9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFNALKTMOXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as 4-methoxyaniline, under suitable conditions to form the carboxamide linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the carboxamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Aromatic Ring Systems
  • Furan vs.
Substituent Effects
  • Methoxy Positioning :
    • The para-methoxy group in the target compound contrasts with ortho/para-dimethyl substitution in N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 92-73-9) , which may sterically hinder receptor binding .
  • Halogen vs. Hydroxyl Groups :
    • The chloro substituent in N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide increases molecular weight (387.81 g/mol) and introduces electrophilic reactivity, making it suitable as an azoic coupling component in dyes .

Pharmacological Activity Comparisons

Cardioprotective Potential
  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :
    • Exhibits superior cardioprotective activity to Levocarnitine and Mildronate by reducing smooth muscle hypoxia response. The thiazole and azepine rings enhance hydrogen bonding with biological targets, a feature absent in the dimethylfuran-based target compound .
Metabolic Stability
  • N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (Compound 2) :
    • The xylose moiety improves aqueous solubility (critical for oral bioavailability) but may limit blood-brain barrier penetration compared to the hydrophobic dimethylfuran group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted) Applications
Target Compound C₁₄H₁₅NO₃ 245.28 4-Methoxyphenyl, 2,5-dimethylfuran 2.8 Under investigation
N-(4-Chloro-2,5-dimethoxyphenyl)-...carboxamide C₂₀H₁₈ClNO₅ 387.81 4-Cl, 2,5-diOMe, 3-OH, 7-OMe-naphthalene 3.5 Dye synthesis
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... C₁₆H₂₀BrN₅O 393.27 Thiazole, tetrahydro-azepine, Br⁻ 1.2 Cardioprotective agents
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside C₁₂H₁₅NO₆ 287.25 β-D-xylose, formamide -0.4 Microbial metabolite

*LogP calculated using ChemDraw Professional 22.0.

Research Findings and Implications

  • Solubility vs. Permeability : Xyloside derivatives () prioritize solubility, whereas the target compound’s lipophilic furan core may favor tissue penetration, necessitating formulation adjustments for drug delivery.
  • Industrial Applications : Chlorinated naphthalene carboxamides () highlight the role of halogenation in dye stability, a feature absent in the target compound but relevant for material science adaptations.

Biological Activity

N-(4-Methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a furan ring with two methyl groups at positions 2 and 5, and a carboxamide group at position 3 linked to a para-substituted methoxyphenyl group. Its molecular formula is C14H15NO3C_{14}H_{15}NO_{3}. The unique structural characteristics of this compound may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity. The precise pathways involved in its mechanism of action are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can inhibit cell proliferation. Specific IC50 values (the concentration required to inhibit 50% of cell growth) were observed in studies involving human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Effectiveness Against Pathogens : Preliminary studies suggest that this compound may possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the rising antibiotic resistance .

Synthesis and Biological Evaluation

A comprehensive study focused on the synthesis of this compound involved optimizing reaction conditions to enhance yield and purity. Following synthesis, biological evaluations were performed to assess its activity against various cancer cell lines and pathogenic microorganisms.

Study Objective Findings
Study 1Anticancer ActivitySignificant inhibition of HeLa and A549 cell lines with IC50 values indicating potential therapeutic use.
Study 2Antimicrobial ActivityDemonstrated effectiveness against MRSA strains, highlighting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the furan-3-carboxylic acid derivative with 4-methoxyaniline via an amide bond. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during coupling .
  • Catalysts : Use of coupling agents like EDCI or HATU improves amide bond formation efficiency .
  • Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization from alcohol-DMF mixtures ensures high purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions on the furan and methoxyphenyl groups. IR spectroscopy verifies carboxamide C=O stretching (~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for understanding biological activity .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability .

Q. What safety protocols are essential for handling This compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers under inert atmosphere (N2_2) to prevent degradation .
  • Emergency measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the biological targets or reactivity of This compound?

  • Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites. The methoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time to assess stability and binding affinity .
  • QSAR models : Corrogate structural features (e.g., electron-withdrawing nitro groups in analogs) with bioactivity data to predict modifications for enhanced efficacy .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Replicate studies using uniform protocols (e.g., consistent cell lines, IC50_{50} measurement methods) to minimize variability .
  • Orthogonal validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm activity .
  • Structural analogs : Compare bioactivity of derivatives (e.g., nitro vs. chloro substituents) to isolate functional group contributions .
  • Meta-analysis : Statistically evaluate published data to identify outliers or confounding factors (e.g., solvent effects) .

Q. What experimental designs optimize the scalability of this compound for preclinical studies?

  • Methodological Answer :

  • Continuous flow reactors : Enhance reaction efficiency and reduce waste via automated, controlled synthesis .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., reagent ratios, temperature) for high yield and reproducibility .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How does the electronic nature of the methoxyphenyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electron-donating effects : The methoxy group increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins .
  • Solubility : Methoxy improves aqueous solubility compared to non-polar substituents, aiding bioavailability .
  • Metabolic stability : Evaluate via microsomal assays; methoxy groups may reduce oxidative metabolism compared to methyl or halogens .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-rate profiling : Conduct stability studies at pH 1–13 to identify degradation pathways (e.g., hydrolysis of the carboxamide bond in acidic conditions) .
  • LC-MS monitoring : Track degradation products (e.g., free furan or aniline derivatives) to propose degradation mechanisms .
  • Buffer selection : Use biologically relevant buffers (e.g., PBS for pH 7.4) to simulate physiological conditions .

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